molecular formula C13H13N3OS B14380331 (5-Phenyl-1,3,4-oxadiazol-2-yl)(pyrrolidin-1-yl)methanethione CAS No. 89515-40-2

(5-Phenyl-1,3,4-oxadiazol-2-yl)(pyrrolidin-1-yl)methanethione

Cat. No.: B14380331
CAS No.: 89515-40-2
M. Wt: 259.33 g/mol
InChI Key: HCEXCFKSLMCAHJ-UHFFFAOYSA-N
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Description

(5-Phenyl-1,3,4-oxadiazol-2-yl)(pyrrolidin-1-yl)methanethione is a heterocyclic compound that features a 1,3,4-oxadiazole ring fused with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyl-1,3,4-oxadiazol-2-yl)(pyrrolidin-1-yl)methanethione typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzoic acid derivatives with hydrazine to form hydrazides, which are then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring . The pyrrolidine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Phenyl-1,3,4-oxadiazol-2-yl)(pyrrolidin-1-yl)methanethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the oxadiazole or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include substituted oxadiazoles, pyrrolidines, and various heterocyclic derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Phenyl-1,3,4-oxadiazol-2-yl)(pyrrolidin-1-yl)methanethione is unique due to its specific combination of the oxadiazole and pyrrolidine rings, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that are not observed with other similar compounds.

Properties

CAS No.

89515-40-2

Molecular Formula

C13H13N3OS

Molecular Weight

259.33 g/mol

IUPAC Name

(5-phenyl-1,3,4-oxadiazol-2-yl)-pyrrolidin-1-ylmethanethione

InChI

InChI=1S/C13H13N3OS/c18-13(16-8-4-5-9-16)12-15-14-11(17-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2

InChI Key

HCEXCFKSLMCAHJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=S)C2=NN=C(O2)C3=CC=CC=C3

Origin of Product

United States

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